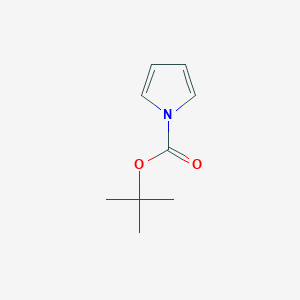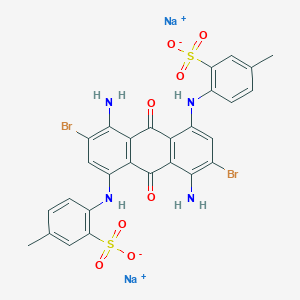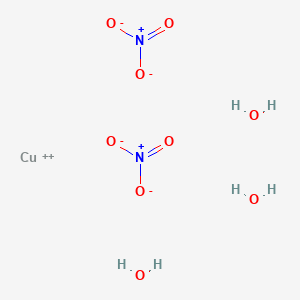
Copper(II) nitrate trihydrate
Overview
Description
Copper(II) nitrate trihydrate is a chemical compound composed of copper, nitrogen, and oxygen. It is an inorganic salt that is used in a variety of industrial processes, such as dyeing, electroplating, and electro-etching. It is also used in the production of catalysts, pigments, and fertilizers. This compound is also used in laboratory experiments, where it is used to study the effects of copper on biological systems.
Scientific Research Applications
Catalytic Properties
Copper(II) nitrate trihydrate demonstrates substantial catalytic properties. For instance, Tris(3,5-dimethylpyrazole)copper(II) nitrate serves as a catalyst for mild oxidation of various organic substrates. It's particularly effective in the conversion of benzylamine to benzaldehyde in the presence of hydrogen peroxide and facilitates the dimerization of certain phenols (Sharma, Barooah & Baruah, 2005).
Structural Applications
The substance also plays a pivotal role in structural chemistry. For example, it can lead to the synthesis of unique coordination polymers with mixed [{Cu(2-pySO2)2}n]–[{Cu(2-pySO3)2}n] structures, showcasing weak ferromagnetic spin coupling and distinctive one-dimensional polymeric chains (Delgado et al., 2006).
Nanoparticle Synthesis
This compound is instrumental in synthesizing copper oxide (CuO) nanoparticles with monoclinic structure, useful in various applications due to their high purity, crystallinity, and unique optical properties (Baqer et al., 2017).
Photocatalytic Applications
The compound also finds use in photocatalytic applications. Hierarchical Cu2O nanostructures synthesized using this compound show significant photocatalytic performance, influenced by various factors like morphology and the presence of additives like hydrogen peroxide (Deng et al., 2015).
Material Modification
Modifying commercial stone wool fibres with copper(II) oxide coatings derived from this compound can significantly improve their bacterial retention capabilities and alter their electrokinetic properties, highlighting its potential in creating advanced filtration materials (Schabikowski et al., 2016).
Solar Cell Efficiency Enhancement
Furthermore, this compound is used to enhance the efficiency of solar cells employing TiO2 as the active material, demonstrating its potential in the field of renewable energy (Rokhmat et al., 2015).
Mechanism of Action
Target of Action
Copper(II) nitrate trihydrate primarily targets the blood, kidney, liver, central nervous system, and vascular system . It interacts with these systems and can cause changes at the molecular and cellular levels.
Mode of Action
This compound forms complexes with ligands derived from β-amino acids . These complexes are highly labile and subject to rapid ligand exchange due to the d9 electronic configuration of copper (II) . The ligand precursors are coordinated via nitrogen and oxygen atoms to the copper(II) center, giving square-planar structures .
Biochemical Pathways
This compound participates as a catalyst in the solvent-free synthesis of 3-aminopropenones and 3-aminopropenoates . It plays a role in redox reactions, growth and development of organisms, and is a component of numerous enzymes . A deviation from homeostatic copper concentrations can lead to the development of various diseases .
Pharmacokinetics
This compound is highly soluble in water, with a solubility of 2670 g/L . This high solubility suggests that it can be readily absorbed and distributed in the body.
Result of Action
It is known that copper salts, including this compound, can cause oxidative stress and damage to cells and tissues .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is hygroscopic and heat sensitive . Therefore, it should be stored in a cool, dry place to maintain its stability and efficacy . Furthermore, it is an oxidizer and can react with other substances, potentially affecting its action .
Safety and Hazards
Future Directions
Copper(II) nitrate trihydrate has significant utility in various industries and fields . It is often used as a mordant in dyeing processes, assisting in the bonding of the dye to the fabric . Additionally, it serves as an oxidizing agent in organic synthesis, helping facilitate various chemical reactions . In analytical chemistry, it is utilized for testing reducing sugars . Future research and applications may continue to explore its unique properties and potential uses.
Biochemical Analysis
Biochemical Properties
Copper(II) nitrate trihydrate plays a role in various biochemical reactions. It is known to interact with a broad spectrum of organophosphate substrates and lactones . The nature of these interactions is largely due to the d9 electronic configuration of copper(II), which makes the complexes highly labile and subject to rapid ligand exchange .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It is known to cause severe skin burns and eye damage . It may also cause respiratory irritation
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known to be thermally unstable and decomposes upon heating . This property is crucial in certain applications
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been found to have an LD50 of 940 mg/kg in rats . High doses can lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in the oxidative pentose-phosphate pathway, which provides reducing power (NADPH) and pentose phosphates for fatty acid and nucleic acid synthesis . It interacts with various enzymes and cofactors in this pathway .
Properties
IUPAC Name |
copper;dinitrate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTLQDJHRPXDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH6N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051445 | |
| Record name | Copper(II) nitrate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue deliquescent solid; [Merck Index] Dark blue hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | Copper(II) nitrate trihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13124 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10031-43-3 | |
| Record name | Cupric nitrate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(II) nitrate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitric acid, copper(2+) salt, hydrate (2:1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC NITRATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/066PG1506T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



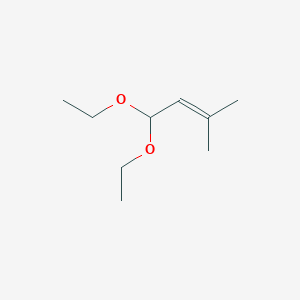

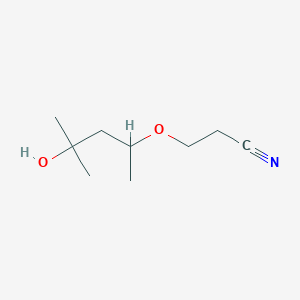
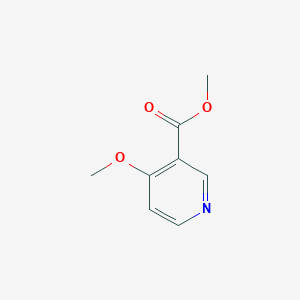
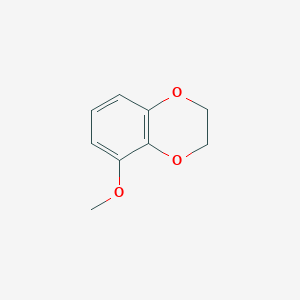
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)
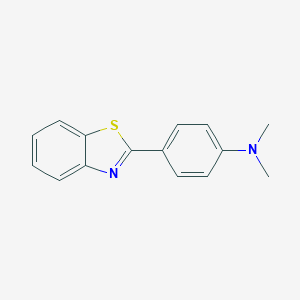
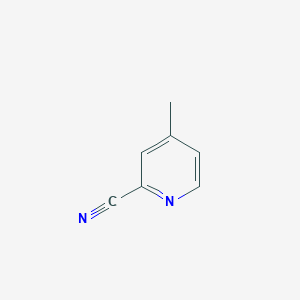
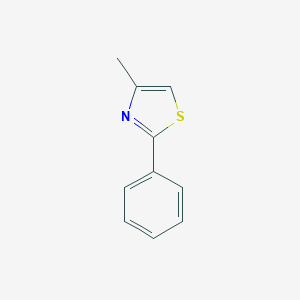
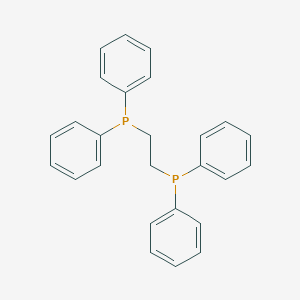
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
